N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea -

N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea

Catalog Number: EVT-4810071
CAS Number:
Molecular Formula: C19H20F4N6S
Molecular Weight: 440.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Clopidogrel

  • Compound Description: Clopidogrel is a P2Y12 receptor antagonist widely used as an antiplatelet agent to prevent blood clots. []
  • Relevance: While not structurally identical, the search for novel reversible P2Y12 antagonists, like SAR216471 (see below), was initiated as a potential backup for clopidogrel. This suggests a shared therapeutic area and potential overlapping structure-activity relationships with N-[1-(2-Fluorobenzyl)-1H-pyrazol-3-yl]-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea, although the specific target of the latter is not mentioned in the provided context. []

SAR216471 (N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide)

  • Compound Description: SAR216471 is a potent, highly selective, and reversible P2Y12 receptor antagonist. It demonstrates strong in vivo antiplatelet and antithrombotic activities. []
  • Relevance: SAR216471 shares the presence of a pyrazole ring with N-[1-(2-Fluorobenzyl)-1H-pyrazol-3-yl]-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea. This structural motif may contribute to potential shared biological activity profiles. Additionally, both compounds emerged from research focused on identifying new P2Y12 antagonists. []

2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012)

  • Compound Description: OSU-03012 is a small-molecule inhibitor of phosphoinositide-dependent protein kinase-1 (PDK-1). It has been shown to inhibit the oncogenic transcription factor Y-box binding protein-1 (YB-1) and reduce epidermal growth factor receptor (EGFR) expression in basal-like breast cancer cells. [, ]
  • Relevance: Both OSU-03012 and N-[1-(2-Fluorobenzyl)-1H-pyrazol-3-yl]-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea contain a pyrazole ring substituted with a trifluoromethyl group. This structural similarity might suggest some commonality in their physicochemical properties or potential for interacting with similar biological targets. [, ]

Celecoxib

  • Compound Description: Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). []
  • Relevance: OSU-03012, which shares a trifluoromethyl-substituted pyrazole ring with N-[1-(2-Fluorobenzyl)-1H-pyrazol-3-yl]-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea, is a derivative of celecoxib. [] While the specific target of the title compound is unknown, this connection suggests potential research interest in pyrazole-containing molecules for their anti-inflammatory or analgesic properties.

Doxorubicin

  • Compound Description: Doxorubicin is a chemotherapeutic drug used to treat various cancers, including advanced esophageal squamous cell carcinoma. Its efficacy can be hampered by multidrug resistance (MDR), often linked to the overexpression of P-glycoprotein (P-gp). []
  • Relevance: This study investigates the ability of COX inhibitors, including indomethacin and SC236, to enhance doxorubicin cytotoxicity by inhibiting P-gp activity. Although not directly structurally related to the title compound, this research highlights the exploration of combination therapies and strategies to overcome MDR, which could be relevant for other potential anticancer agents like N-[1-(2-Fluorobenzyl)-1H-pyrazol-3-yl]-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea if it exhibits such activity. []

Indomethacin

  • Compound Description: Indomethacin is a non-selective COX inhibitor and NSAID. It has been shown to enhance doxorubicin cytotoxicity by inhibiting P-gp activity in esophageal squamous cell carcinoma cells. []
  • Relevance: Although structurally distinct from N-[1-(2-Fluorobenzyl)-1H-pyrazol-3-yl]-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea, indomethacin's ability to modulate P-gp function could be relevant if the title compound exhibits anticancer properties and faces MDR challenges. []

4-[5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC236)

  • Compound Description: SC236 is a COX-2 selective inhibitor that has demonstrated an ability to enhance doxorubicin cytotoxicity by inhibiting P-gp activity in esophageal squamous cell carcinoma cells. []
  • Relevance: SC236, like N-[1-(2-Fluorobenzyl)-1H-pyrazol-3-yl]-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea, contains a pyrazole ring substituted with a trifluoromethyl group. This shared structural feature may indicate similar physicochemical properties and potential for interacting with similar biological targets, although their specific mechanisms of action might differ. []

Properties

Product Name

N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea

IUPAC Name

1-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-3-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]thiourea

Molecular Formula

C19H20F4N6S

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C19H20F4N6S/c1-13-11-16(19(21,22)23)26-29(13)9-4-8-24-18(30)25-17-7-10-28(27-17)12-14-5-2-3-6-15(14)20/h2-3,5-7,10-11H,4,8-9,12H2,1H3,(H2,24,25,27,30)

InChI Key

QTQWPLWIMXULLS-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CCCNC(=S)NC2=NN(C=C2)CC3=CC=CC=C3F)C(F)(F)F

Canonical SMILES

CC1=CC(=NN1CCCNC(=S)NC2=NN(C=C2)CC3=CC=CC=C3F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.